Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl substituted heterocyclic compounds involves various strategies. For instance, the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines fused to different heterocyclic systems, including pyridine, was achieved, with some compounds showing promising cardiovascular activities . Another study optimized the large-scale synthesis of a tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, using a one-pot process involving debenzylation and ring hydrogenation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
Structural analysis of tert-butyl substituted compounds is crucial for understanding their properties and reactivity. For example, the X-ray diffraction analysis of a tert-butyl substituted benzoxazolyl-pyridine compound revealed a planar molecule with potential stabilizing interactions, which could be relevant for the molecular structure analysis of the compound of interest . Similarly, the crystal structure of tert-butyl substituted pyrrolidine and thieno[2,3-c]pyridine derivatives has been determined, providing insights into the conformation and intramolecular hydrogen bonding that could influence the behavior of related compounds .
Chemical Reactions Analysis
The chemical reactivity of tert-butyl substituted heterocyclic compounds includes various transformations. For instance, tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate underwent reactions with maleic anhydride to form a Diels-Alder adduct, and further reactions with electrophilic and nucleophilic reagents were performed . These studies demonstrate the versatility of tert-butyl substituted heterocycles in chemical synthesis, which could be extrapolated to the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl substituted heterocyclic compounds are influenced by their molecular structure. For example, the thermal, X-ray, and DFT analyses of tert-butyl substituted thieno[2,3-c]pyridine derivatives provided insights into their stability and intramolecular hydrogen bonding, which are important factors in determining their physical properties . Additionally, the study of acetylation and formylation products of tert-butyl substituted thiophenes contributed to the understanding of the reactivity and steric effects of the tert-butyl group .
Scientific Research Applications
Synthesis and Characterization
Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate plays a significant role in synthetic chemistry, particularly in the synthesis of complex organic compounds. For instance, Shatsauskas et al. (2017) demonstrated its utility in the synthesis of various pyridin-2(1H)-one derivatives, highlighting its versatility in constructing heterocyclic compounds (Shatsauskas et al., 2017). Similarly, Çolak et al. (2021) utilized this compound in the synthesis of dihydrothieno[2,3-c]pyridine derivatives, emphasizing its role in the development of Schiff base compounds (Çolak et al., 2021).
Structural Studies
The molecular and crystal structure of derivatives of Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate have been extensively studied to understand their chemical behavior. Gol'dfarb and Konstantinov (1958) explored the structure of acetylation and formylation products of related thiophene derivatives, contributing to the knowledge of how substituents affect the chemical properties of these compounds (Gol'dfarb & Konstantinov, 1958).
Cascade Reactions and Cyclization
This compound is also pivotal in facilitating cascade reactions and cyclizations. Ivanov (2020) demonstrated its role in anionic cascade recyclization, leading to the formation of complex heterocyclic systems (Ivanov, 2020). Kolodina and Lesin (2009) utilized it in intramolecular cyclization methods for annelation of thiadiazine and thiadiazole rings, underscoring its significance in creating novel heterocyclic structures (Kolodina & Lesin, 2009).
Future Directions
properties
IUPAC Name |
tert-butyl 2-bromo-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2S/c1-11(2,3)16-10(15)14-5-4-7-8(6-14)17-9(12)13-7/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXXKNZKFRAFFOH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457397 | |
Record name | tert-Butyl 2-bromo-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-C]pyridine-5(4H)-carboxylate | |
CAS RN |
365996-06-1 | |
Record name | tert-Butyl 2-bromo-6,7-dihydro[1,3]thiazolo[5,4-c]pyridine-5(4H)-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457397 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridine, N-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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